molecular formula C24H28N6O3 B2839819 N4-(2,5-dimethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-53-1

N4-(2,5-dimethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2839819
CAS No.: 955338-53-1
M. Wt: 448.527
InChI Key: PTYWYKPUGUXBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2,5-dimethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials, such as 2,5-dimethoxyaniline, 3-ethoxypropylamine, and 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione, under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(2,5-dimethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c1-4-33-14-8-13-25-24-28-22(27-20-15-18(31-2)11-12-21(20)32-3)19-16-26-30(23(19)29-24)17-9-6-5-7-10-17/h5-7,9-12,15-16H,4,8,13-14H2,1-3H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYWYKPUGUXBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.